

Mercuric Fluoride (CAS 7783-39-3): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mercuric fluoride	
Cat. No.:	B057089	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: **Mercuric fluoride** is an extremely hazardous substance that is fatal if inhaled, swallowed, or in contact with skin.[1][2][3] It causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[1][2] All handling must be performed by qualified personnel using a chemical fume hood and appropriate personal protective equipment (PPE). This document is for informational purposes only.

Executive Summary

Mercuric fluoride (HgF₂), CAS number 7783-39-3, is a white crystalline solid primarily used as a selective fluorinating agent in organic synthesis.[4][5] Its high reactivity and ability to introduce fluorine into organic molecules make it a valuable, albeit highly hazardous, reagent. [4] This guide provides a technical overview of its physicochemical properties, synthesis protocols, reaction applications, and critical safety procedures.

Physicochemical and Toxicological Data

Quantitative data for **mercuric fluoride** are summarized below for clear reference.

Physicochemical Properties

Property	Value	Source(s)
CAS Number	7783-39-3	[4][5]
Molecular Formula	HgF ₂	[4][5]
Molecular Weight	238.59 g/mol	[4][6]
Appearance	White, hygroscopic, crystalline solid/powder	[4][5]
Melting Point	645 °C (decomposes)	[4][5]
Density	8.95 g/cm ³	[4][5]
Solubility in Water	Reacts / Decomposes	[5][6]

GHS Hazard Classification

Hazard Class	Category	Statement
Acute Toxicity, Oral	Category 2	H300: Fatal if swallowed
Acute Toxicity, Dermal	Category 1	H310: Fatal in contact with skin
Acute Toxicity, Inhalation	Category 2	H330: Fatal if inhaled
Specific Target Organ Toxicity (Repeated Exposure)	Category 2	H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute	Category 1	H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic	Category 1	H410: Very toxic to aquatic life with long lasting effects
(Source:[1][2])		

Synthesis and Experimental Protocols

The most common laboratory and industrial synthesis of **mercuric fluoride** involves the reaction of mercuric oxide with anhydrous hydrogen fluoride.[5]

Experimental Protocol: Synthesis from Mercuric Oxide

Objective: To synthesize **mercuric fluoride** (HgF₂) via the reaction of mercuric oxide (HgO) with anhydrous hydrogen fluoride (HF).

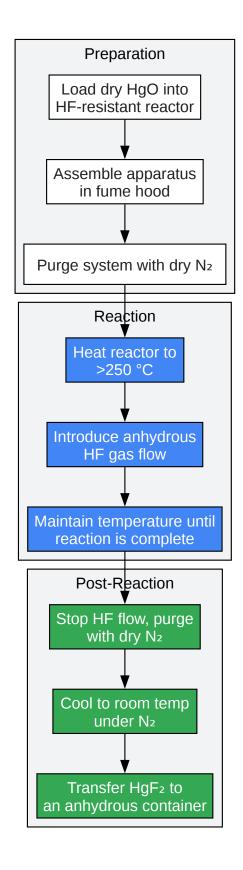
Reaction:HgO + 2HF \rightarrow HgF₂ + H₂O[5]

Materials:

- Mercuric oxide (HgO), dried
- Anhydrous hydrogen fluoride (HF) gas
- High-purity nitrogen (N₂) gas (for purging)
- Reaction vessel resistant to HF (e.g., copper, nickel, or platinum)
- Gas flow controllers and appropriate tubing

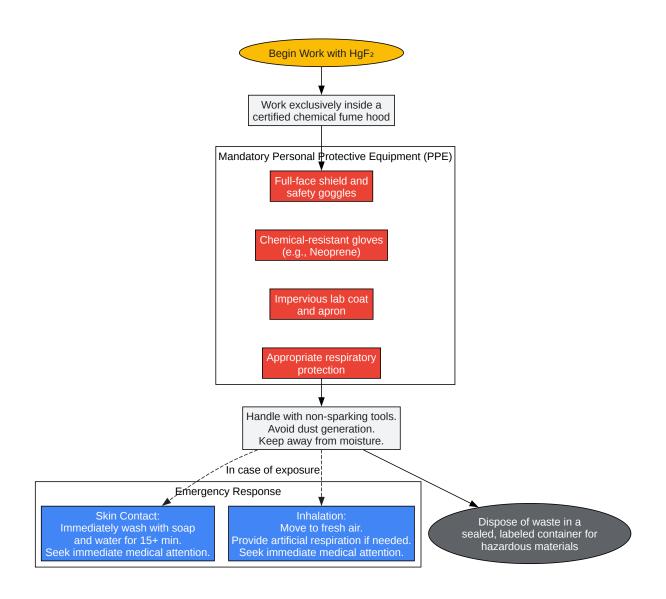
Methodology:

- System Preparation: Assemble the reaction apparatus in a high-efficiency chemical fume hood. The apparatus consists of a reaction tube made of copper or platinum, connected to gas inlets for HF and N₂, and an outlet for waste gas scrubbing.
- Reactant Loading: Place a weighed amount of dried mercuric oxide into the center of the reaction tube.
- Purging: Purge the entire system with dry nitrogen gas to remove atmospheric moisture and oxygen.
- Reaction Initiation: Heat the reaction tube to a temperature of at least 250 °C (a range of 350-450 °C is also cited for this process).[7]
- Fluorination: Slowly introduce a controlled flow of anhydrous hydrogen fluoride gas over the heated mercuric oxide.



- Reaction Completion: Continue the gas flow until the conversion to the white, fluffy powder of mercuric fluoride is complete. The water vapor produced is carried away by the gas stream.
- Purging and Cooling: Stop the HF flow and purge the system with dry nitrogen gas to remove any unreacted HF. Allow the system to cool to room temperature under the nitrogen atmosphere.
- Product Handling: The resulting **mercuric fluoride** must be handled under anhydrous conditions and stored in a tightly sealed container made of a compatible material (e.g., copper) to prevent hydrolysis from atmospheric moisture.[8]

Synthesis Workflow Diagram



Organic Halide (R-X) Mercuric Fluoride (HgF2) Halogen Exchange (Swarts Reaction) Organic Fluoride (R-F) Mercuric Halide (HgX2)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. 7783-39-3 Cas No. | Mercury(II) fluoride | Apollo [store.apolloscientific.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. Mercury(II) fluoride Wikipedia [en.wikipedia.org]
- 6. Mercury fluoride (HgF2) | F2Hg | CID 82209 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2757070A Preparation of mercuric fluoride by reaction of mercuric oxide and hydrogen fluoride gas Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Mercuric Fluoride (CAS 7783-39-3): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057089#mercuric-fluoride-cas-number-7783-39-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com